molecular formula C14H15NO3 B13932361 ethyl 2-(7-methyl-3-oxo-2H-isoquinolin-6-yl)acetate CAS No. 55329-69-6

ethyl 2-(7-methyl-3-oxo-2H-isoquinolin-6-yl)acetate

Cat. No.: B13932361
CAS No.: 55329-69-6
M. Wt: 245.27 g/mol
InChI Key: XFFJHUZJYOTQQY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(7-methyl-3-oxo-2H-isoquinolin-6-yl)acetate typically involves the reaction of 7-methyl-3-oxo-2H-isoquinoline-6-carboxylic acid with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(7-methyl-3-oxo-2H-isoquinolin-6-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(7-methyl-3-oxo-2H-isoquinolin-6-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(7-methyl-3-oxo-2H-isoquinolin-6-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s isoquinoline core allows it to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(7-methyl-3-oxo-2H-isoquinolin-6-yl)acetate is unique due to its isoquinoline core, which imparts distinct chemical and biological properties compared to its chromene and quinoline analogs. This uniqueness makes it a valuable compound for various research applications .

Biological Activity

Ethyl 2-(7-methyl-3-oxo-2H-isoquinolin-6-yl)acetate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, applications, and comparative studies.

Chemical Structure and Properties

This compound is characterized by its isoquinoline moiety, which includes a methyl group at the 7-position and a keto group at the 3-position. Its molecular formula is C15H15NO3, and it has a molar mass of approximately 245.27 g/mol. This structure contributes to its reactivity and biological properties, making it a candidate for further pharmacological studies .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has shown promise as a lead compound for developing new antibiotics and antifungal agents. In particular, it has been tested against various bacterial strains, demonstrating moderate to good efficacy:

Bacterial StrainMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

These findings suggest that the compound may serve as an effective treatment against both Gram-positive and Gram-negative bacteria .

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity against strains such as Candida albicans and Fusarium oxysporum:

Fungal StrainMIC (µM)
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

The compound's ability to inhibit fungal growth highlights its potential utility in treating fungal infections .

The biological activity of this compound is thought to involve interactions with cellular targets such as DNA and proteins, potentially acting as a DNA intercalating agent. This mechanism is critical in understanding its anticancer properties, which are currently under investigation .

Comparative Studies

When compared with structurally similar compounds, this compound stands out due to its specific substitution pattern, which enhances its biological activity:

Compound NameNotable Properties
Ethyl 4-methylcoumarinAntioxidant activity
Ethyl 7-methylisoquinolineNeuroprotective effects
Ethyl 3-benzoylisoquinolineAnticancer properties

The unique isoquinoline configuration combined with an acetate functional group may improve solubility and overall bioactivity compared to other derivatives .

Case Studies

  • Anticancer Potential : In vitro studies have shown that ethyl 2-(7-methyl-3-oxo-2H-isoquinolin-6-y)acetate can induce apoptosis in cancer cell lines, particularly MDA-MB-231 breast cancer cells. The compound was observed to enhance caspase activity significantly, indicating its role in programmed cell death mechanisms .
  • Microtubule Destabilization : Research indicates that similar compounds can act as microtubule-destabilizing agents, which is crucial for cancer therapy as it prevents cancer cells from dividing effectively .

Properties

CAS No.

55329-69-6

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

ethyl 2-(7-methyl-3-oxo-2H-isoquinolin-6-yl)acetate

InChI

InChI=1S/C14H15NO3/c1-3-18-14(17)7-10-5-11-6-13(16)15-8-12(11)4-9(10)2/h4-6,8H,3,7H2,1-2H3,(H,15,16)

InChI Key

XFFJHUZJYOTQQY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC2=CC(=O)NC=C2C=C1C

Origin of Product

United States

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